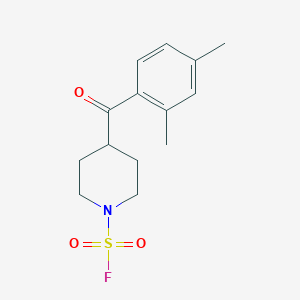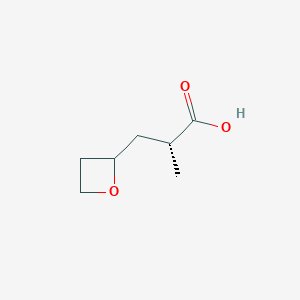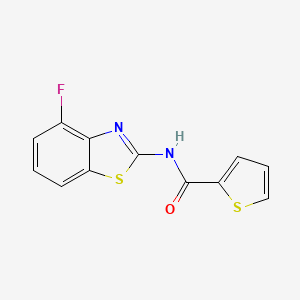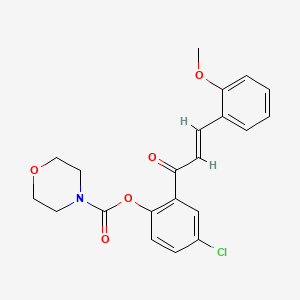![molecular formula C14H16N2O2S B2898345 N-(1-cyanocyclopentyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide CAS No. 1184763-82-3](/img/structure/B2898345.png)
N-(1-cyanocyclopentyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide is a synthetic organic compound characterized by its unique structural features, including a cyanocyclopentyl group and a hydroxyphenyl sulfanyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide typically involves a multi-step process:
Formation of the Cyanocyclopentyl Intermediate: The initial step involves the preparation of 1-cyanocyclopentane through the reaction of cyclopentyl bromide with sodium cyanide in an aprotic solvent like dimethylformamide (DMF).
Thioether Formation: The next step is the formation of the thioether linkage. This is achieved by reacting 4-hydroxythiophenol with the cyanocyclopentyl intermediate in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like DMF.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the thioether intermediate with chloroacetyl chloride in the presence of a base like triethylamine (TEA) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N-(1-cyanocyclopentyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced at the nitrile group to form primary amines under catalytic hydrogenation conditions.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) is typical for reducing nitriles.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the hydroxyphenyl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(1-cyanocyclopentyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mécanisme D'action
The mechanism by which N-(1-cyanocyclopentyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the cyanocyclopentyl group may enhance lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(1-cyanocyclopentyl)acetamide: Shares the cyanocyclopentyl group but lacks the hydroxyphenyl sulfanyl moiety.
2-[(4-hydroxyphenyl)sulfanyl]acetamide: Contains the hydroxyphenyl sulfanyl group but lacks the cyanocyclopentyl group.
Uniqueness
N-(1-cyanocyclopentyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-hydroxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c15-10-14(7-1-2-8-14)16-13(18)9-19-12-5-3-11(17)4-6-12/h3-6,17H,1-2,7-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJCYTRBFNJTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CSC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2898262.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-amino-4-chlorobenzoate](/img/structure/B2898263.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2898264.png)
![3-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2898265.png)
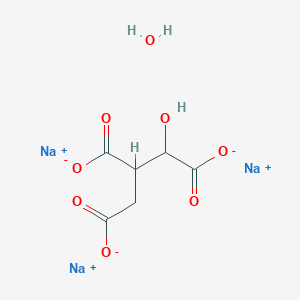
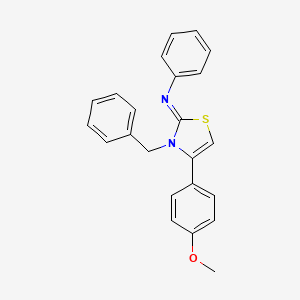
![[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2898271.png)
![2-(tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2898274.png)

